5-Aminoisoxazole-3-carboxylic acid
Overview
Description
5-Aminoisoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring with an amino group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are a class of five-membered ring compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonication has been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Aminoisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted isoxazole compounds .
Scientific Research Applications
5-Aminoisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Aminoisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carboxylic acid: Lacks the amino group at the 5-position.
Isoxazole-5-carboxylic acid: Has the carboxylic acid group at the 5-position instead of the 3-position.
5-Amino-3-methylisoxazole-4-carboxylic acid: Contains a methyl group at the 3-position and a carboxylic acid group at the 4-position.
Uniqueness
5-Aminoisoxazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoxazole ring, which provides it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-amino-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDRFAOBOUIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599728 | |
Record name | 5-Amino-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367940-06-4 | |
Record name | 5-Amino-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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